5-Bromo-2-nitrothiophene-3-carbaldehyde

Catalog No.
S890810
CAS No.
1093878-18-2
M.F
C5H2BrNO3S
M. Wt
236.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-nitrothiophene-3-carbaldehyde

CAS Number

1093878-18-2

Product Name

5-Bromo-2-nitrothiophene-3-carbaldehyde

IUPAC Name

5-bromo-2-nitrothiophene-3-carbaldehyde

Molecular Formula

C5H2BrNO3S

Molecular Weight

236.05 g/mol

InChI

InChI=1S/C5H2BrNO3S/c6-4-1-3(2-8)5(11-4)7(9)10/h1-2H

InChI Key

FSWWDXRRJRWFTC-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1C=O)[N+](=O)[O-])Br

Canonical SMILES

C1=C(SC(=C1C=O)[N+](=O)[O-])Br

5-Bromo-2-nitrothiophene-3-carbaldehyde is an organic compound with the molecular formula C5H2BrNO3SC_5H_2BrNO_3S and a molecular weight of approximately 236.05 g/mol. It is characterized by its yellow crystalline solid form and has a melting point of 119-121 °C, making it relatively stable under standard conditions. The compound features a thiophene ring substituted with a bromine atom and a nitro group, as well as an aldehyde functional group, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry .

  • Reduction Reactions: The nitro group can be reduced to an amine, allowing for further functionalization.
  • Acylation: The aldehyde group can undergo acylation reactions, facilitating the introduction of various acyl groups.
  • Cross-Coupling Reactions: This compound can participate in palladium-catalyzed cross-coupling reactions, which are pivotal in synthesizing complex organic molecules .

The synthesis of 5-Bromo-2-nitrothiophene-3-carbaldehyde can be achieved through various methods:

  • Bromination and Nitration: Starting from 5-nitrothiophene-2-carboxaldehyde, bromination can be performed using bromine in the presence of an acid catalyst.
  • Direct Synthesis: The compound can also be synthesized via a multi-step process involving the reaction of thiophene derivatives with nitro and bromo reagents under controlled conditions .

5-Bromo-2-nitrothiophene-3-carbaldehyde finds applications across several fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: Due to its potential biological activity, it is explored for developing new drugs.
  • Materials Science: The compound may also be utilized in electronic materials and as a precursor for functionalized thiophenes used in organic electronics .

Studies on the interaction of 5-Bromo-2-nitrothiophene-3-carbaldehyde with various biological systems are essential for understanding its potential therapeutic applications. Preliminary investigations suggest that it may interact with specific enzymes or receptors, although comprehensive studies are needed to elucidate these interactions fully .

Several compounds share structural similarities with 5-Bromo-2-nitrothiophene-3-carbaldehyde. Here are some notable examples:

Compound NameMolecular FormulaKey Features
5-NitrothiopheneC4H3N1O2SC_4H_3N_1O_2SLacks bromine; used in dye synthesis
2-Bromo-5-nitrothiopheneC4H2BrN1O2SC_4H_2BrN_1O_2SSimilar structure; used in pharmaceuticals
5-BromothiopheneC4H3BrSC_4H_3BrSLacks nitro group; simpler reactivity
5-Nitrothiophene-2-carbonitrileC4H3N1O3SC_4H_3N_1O_3SContains a nitrile group; different reactivity
N-(5-Bromothiophen-2-yl)acetamideC7H8BrN1OSC_7H_8BrN_1OSAmide derivative; different functional group

Uniqueness

The unique combination of a bromine atom, a nitro group, and an aldehyde function in 5-Bromo-2-nitrothiophene-3-carbaldehyde distinguishes it from similar compounds. This structural arrangement enhances its reactivity and potential utility in various synthetic pathways, making it a valuable compound in both research and application contexts .

XLogP3

2.3

Wikipedia

5-Bromo-2-nitrothiophene-3-carbaldehyde

Dates

Modify: 2023-08-16

Explore Compound Types